![molecular formula C17H19N7O B2406373 6-环丙基-2-[(1-{1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基}氮杂环丁烷-3-基)甲基]-2,3-二氢哒嗪-3-酮 CAS No. 2175979-56-1](/img/structure/B2406373.png)
6-环丙基-2-[(1-{1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基}氮杂环丁烷-3-基)甲基]-2,3-二氢哒嗪-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H19N7O and its molecular weight is 337.387. The purity is usually 95%.
BenchChem offers high-quality 6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗:CDK2 抑制
CDK2(细胞周期蛋白依赖性激酶 2)是癌症治疗的一个有希望的靶点,因为它在细胞周期调控中起作用。研究人员设计了一系列小分子,这些小分子具有特权的吡唑并[3,4-d]嘧啶和吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶支架,包括我们感兴趣的化合物。这些新型 CDK2 抑制剂对 MCF-7、HCT-116 和 HepG-2 等癌细胞系表现出强大的细胞毒活性。 值得注意的是,化合物 14 和 15 表现出优异的疗效,IC50 值在 6 到 48 nM 之间 .
蛋白质组学研究
6-环丙基-2-[(1-{1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基}氮杂环丁烷-3-基)甲基]-2,3-二氢哒嗪-3-酮 可用作蛋白质组学研究的专业产品。 其独特的结构可能为蛋白质相互作用和信号通路提供见解 .
酶抑制研究
该化合物对 CDK2/细胞周期蛋白 A2 表现出酶抑制作用。值得注意的是,化合物 14 对癌细胞系和 CDK2 具有双重活性,使其成为进一步研究的有希望的候选药物。 其对 CDK2 的 IC50 值明显低于对照药物索拉非尼 .
细胞周期调节
化合物 14 诱导细胞周期进程的改变,这可能与癌症治疗策略有关。 了解其对细胞周期检查点的影响对于治疗开发至关重要 .
凋亡诱导
在 HCT 细胞内,化合物 14 也触发凋亡,一种程序性细胞死亡过程。 研究这种效应背后的分子机制可能揭示癌症干预的新途径 .
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell death through apoptosis .
Result of Action
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM . These results suggest that the compound is effective in inhibiting the growth of these cell lines.
生化分析
Biochemical Properties
The compound interacts with CDK2/cyclin A2, a key enzyme involved in cell cycle regulation . It exerts its effects by inhibiting the enzymatic activity of CDK2/cyclin A2 . The compound’s interaction with this enzyme is likely due to its structural features, including the pyrazolo[3,4-d]pyrimidine scaffold .
Cellular Effects
The compound has been shown to significantly inhibit the growth of various cell lines, including MCF-7 and HCT-116 . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is likely related to its inhibitory effects on CDK2/cyclin A2 .
Molecular Mechanism
The molecular mechanism of action of the compound involves its interaction with CDK2/cyclin A2 . The compound binds to the enzyme, inhibiting its activity and thereby affecting cell cycle progression . This interaction is likely facilitated by the compound’s pyrazolo[3,4-d]pyrimidine scaffold, which fits into the ATP adenine region of the enzyme .
Metabolic Pathways
The specific metabolic pathways that the compound is involved in are not clear from the search results. Given its interaction with CDK2/cyclin A2, it may be involved in pathways related to cell cycle regulation .
属性
IUPAC Name |
6-cyclopropyl-2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-22-16-13(6-20-22)17(19-10-18-16)23-7-11(8-23)9-24-15(25)5-4-14(21-24)12-2-3-12/h4-6,10-12H,2-3,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHGDPAYNXJCDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
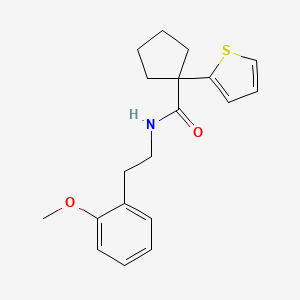
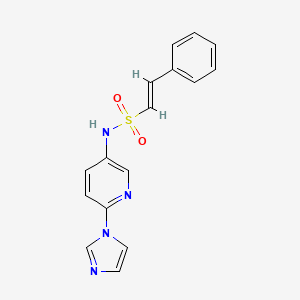
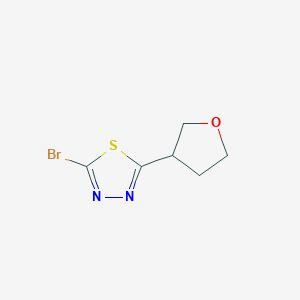
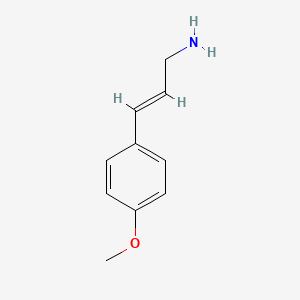
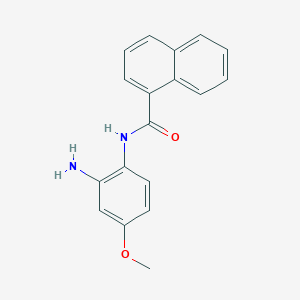
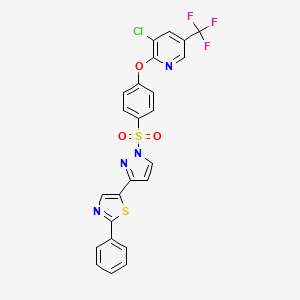
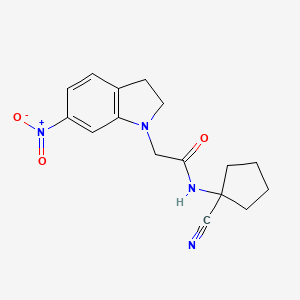
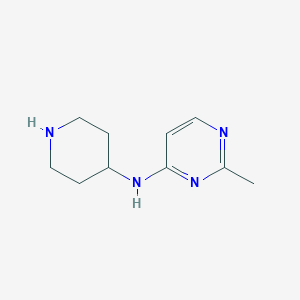
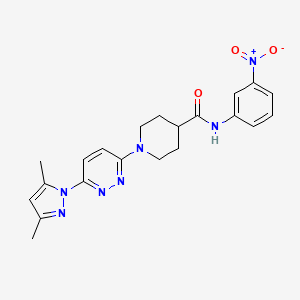
![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2406306.png)
![3-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B2406308.png)
![1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide](/img/structure/B2406311.png)
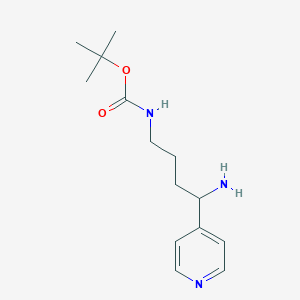
![N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B2406313.png)
